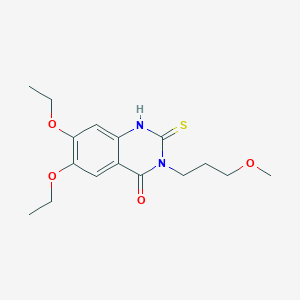
6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Functional Applications :
- Kut et al. (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives, including 3-(2-methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one, highlighting the regioselective reactions to create linearly fused derivatives and other complex structures (Kut, Onysko, & Lendel, 2020).
Biological Activities and Potential Therapeutic Uses :
- Birch et al. (2005) reported on a series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, demonstrating their potent inhibition of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), an important target for immunosuppressive and antiviral therapies (Birch et al., 2005).
- Bridges et al. (1996) explored analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, finding steep structure-activity relationships and identifying compounds with significantly improved inhibitory effects on epidermal growth factor receptor's tyrosine kinase activity (Bridges et al., 1996).
Anti-inflammatory and Analgesic Properties :
- Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, which were investigated for their analgesic and anti-inflammatory properties. These compounds were found to be effective in comparison to standard treatments like diclofenac sodium (Alagarsamy et al., 2011).
Potential Antitumor Activity :
- Chandregowda et al. (2009) designed and synthesized a series of 6, 7-dialkoxy-4-anilinoquinazolines, evaluating their cytotoxic effects on various cancer cell lines, including skin epidermoid carcinoma and breast adenocarcinoma. This research indicated significant antitumor potential for these compounds (Chandregowda, Kush, & Reddy, 2009).
Phosphoinositide 3-kinase (PI3K) Inhibition :
- Shao et al. (2014) synthesized a series of benzamides with the quinazolin-6-yl or quinolin-6-yl moiety, finding potent antiproliferative activity against cancer cell lines and significant inhibition of the PI3K/AKT/mTOR pathway, suggesting their potential as cancer therapeutics (Shao et al., 2014).
properties
Product Name |
6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|
Molecular Formula |
C16H22N2O4S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6,7-diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H22N2O4S/c1-4-21-13-9-11-12(10-14(13)22-5-2)17-16(23)18(15(11)19)7-6-8-20-3/h9-10H,4-8H2,1-3H3,(H,17,23) |
InChI Key |
WBCIAHUEWFZRQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCOC)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



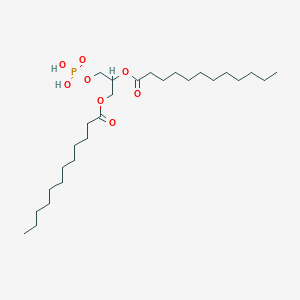

![2-Methoxy-3,5-dimethyl-6-[4-[2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1231634.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-hydroxyethylamino)-1-benzimidazolyl]acetamide](/img/structure/B1231635.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]propanamide](/img/structure/B1231636.png)
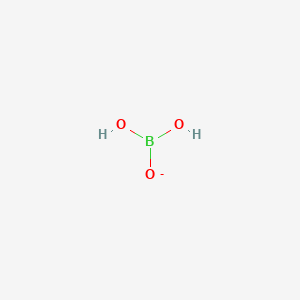

![1-Pyrrolidinyl-[1-[(2,3,4-trimethoxyphenyl)methyl]-3-piperidinyl]methanone](/img/structure/B1231641.png)
![1-(2,6-Dimethylphenyl)-3-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]thiourea](/img/structure/B1231642.png)
![2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1231646.png)
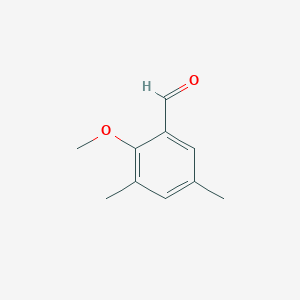
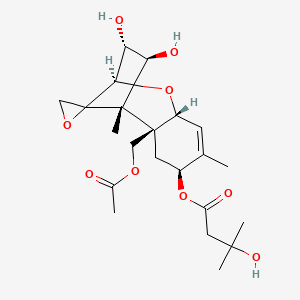
![(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1231656.png)
![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)